molecular formula C8H6FN3O5S B13532223 3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid

3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid

Cat. No.: B13532223
M. Wt: 275.22 g/mol
InChI Key: FOQNMNHXELDLJN-UHFFFAOYSA-N
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Description

3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains an azidomethyl group and a fluorosulfonyl group attached to a benzoic acid core, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid typically involves multiple steps. One common approach is the introduction of the azidomethyl group through a nucleophilic substitution reaction. This can be achieved by reacting a suitable benzoic acid derivative with sodium azide under appropriate conditions. The fluorosulfonyl group can be introduced via fluorosulfonylation using fluorosulfonyl radicals .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors can also be considered for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The azidomethyl group can be reduced to form amines.

    Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions to form sulfonyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the fluorosulfonyl group under mild conditions.

Major Products Formed

    Oxidation: Nitrobenzoic acids or nitrile derivatives.

    Reduction: Aminobenzoic acids.

    Substitution: Sulfonyl derivatives with various functional groups.

Scientific Research Applications

3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azidomethyl group can undergo click chemistry reactions, while the fluorosulfonyl group can engage in nucleophilic substitution. These reactions enable the compound to interact with specific molecular targets and pathways, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    3-[(fluorosulfonyl)oxy]benzoic acid: Lacks the azidomethyl group but shares the fluorosulfonyl functionality.

    3-(azidomethyl)benzoic acid: Contains the azidomethyl group but lacks the fluorosulfonyl group.

Uniqueness

3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid is unique due to the presence of both azidomethyl and fluorosulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to similar compounds .

Properties

Molecular Formula

C8H6FN3O5S

Molecular Weight

275.22 g/mol

IUPAC Name

3-(azidomethyl)-5-fluorosulfonyloxybenzoic acid

InChI

InChI=1S/C8H6FN3O5S/c9-18(15,16)17-7-2-5(4-11-12-10)1-6(3-7)8(13)14/h1-3H,4H2,(H,13,14)

InChI Key

FOQNMNHXELDLJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)OS(=O)(=O)F)CN=[N+]=[N-]

Origin of Product

United States

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